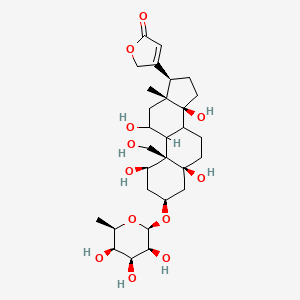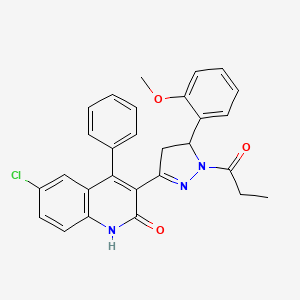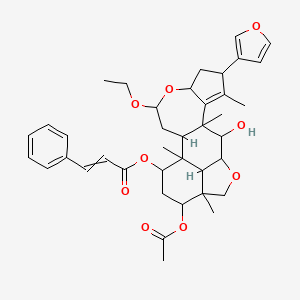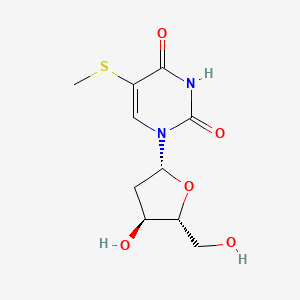
7,7'-(ethane-1,2-diylbis(oxy))bis(3-(4-bromophenyl)-4H-chromen-4-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-bromophenyl)-4H-chromen-4-one) is a complex organic compound characterized by its unique structure, which includes bromophenyl and chromenone groups linked by an ethane-1,2-diylbis(oxy) bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-bromophenyl)-4H-chromen-4-one) typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the intermediate 3-(4-bromophenyl)-4H-chromen-4-one. This intermediate is then reacted with ethane-1,2-diol under acidic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-bromophenyl)-4H-chromen-4-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenone moiety to chromanol.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-bromophenyl)-4H-chromen-4-one) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Studied for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Wirkmechanismus
The mechanism of action of 7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-bromophenyl)-4H-chromen-4-one) involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s chromenone moiety can also interact with cellular pathways involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-chlorophenyl)-4H-chromen-4-one): Similar structure but with chlorine atoms instead of bromine.
7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-methylphenyl)-4H-chromen-4-one): Contains methyl groups instead of bromine.
7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-nitrophenyl)-4H-chromen-4-one): Features nitro groups instead of bromine.
Uniqueness
The presence of bromine atoms in 7,7’-(ethane-1,2-diylbis(oxy))bis(3-(4-bromophenyl)-4H-chromen-4-one) imparts unique properties such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.
Eigenschaften
Molekularformel |
C32H20Br2O6 |
|---|---|
Molekulargewicht |
660.3 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-7-[2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyethoxy]chromen-4-one |
InChI |
InChI=1S/C32H20Br2O6/c33-21-5-1-19(2-6-21)27-17-39-29-15-23(9-11-25(29)31(27)35)37-13-14-38-24-10-12-26-30(16-24)40-18-28(32(26)36)20-3-7-22(34)8-4-20/h1-12,15-18H,13-14H2 |
InChI-Schlüssel |
WLTGWYLEYABPHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCCOC4=CC5=C(C=C4)C(=O)C(=CO5)C6=CC=C(C=C6)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-hydroxy-3,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14095542.png)
![7-Chloro-2-(2-hydroxyethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095548.png)

![1-{4-[4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B14095565.png)
methanone](/img/structure/B14095568.png)


![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095580.png)

![4-(3,4-dichlorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14095597.png)

![1'-ethyl-N-[2-(4-hydroxyphenyl)ethyl]-3',5'-dimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B14095605.png)
![6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14095618.png)

